molecular formula C6H8N2 B7801623 2-Methylglutaronitrile CAS No. 28906-50-5

2-Methylglutaronitrile

Cat. No. B7801623
Key on ui cas rn: 28906-50-5
M. Wt: 108.14 g/mol
InChI Key: FPPLREPCQJZDAQ-UHFFFAOYSA-N
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Patent
US08835465B2

Procedure details

A solution of H2SO4 (80 ml), acetic acid (500 ml) and 2-methylpentanedinitrile (128.0 g, 1184 mmol) was stirred at room temperature. An aqueous solution of acetic acid (100 ml in 32 ml water) was then added dropwise. Upon completion of the addition, the reaction was heated to 130° C. for 1 hour. The reaction was then allowed to cool to room temperature and filtered to remove solids, which were washed with acetic acid (100 ml). The filtrate was then concentrated until a residue resulted. This residue was poured into water (0.75 l), and adjusted to pH 5 with Na2CO3. The resulting solid was collected by filtration and washed with cold water to give the title compound (101 g, 67%) which was used without further purification.
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.75 L
Type
solvent
Reaction Step Four
Yield
67%

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[C:6]([OH:9])(=O)[CH3:7].[CH3:10][CH:11]([CH2:14]CC#N)[C:12]#[N:13].C([O-])([O-])=[O:19].[Na+].[Na+]>O>[CH3:10][CH:11]1[CH2:14][CH2:7][C:6](=[O:9])[NH:13][C:12]1=[O:19] |f:3.4.5|

Inputs

Step One
Name
Quantity
80 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
128 g
Type
reactant
Smiles
CC(C#N)CCC#N
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
0.75 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove solids, which
WASH
Type
WASH
Details
were washed with acetic acid (100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated until a residue
CUSTOM
Type
CUSTOM
Details
resulted
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with cold water

Outcomes

Product
Name
Type
product
Smiles
CC1C(NC(CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 101 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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